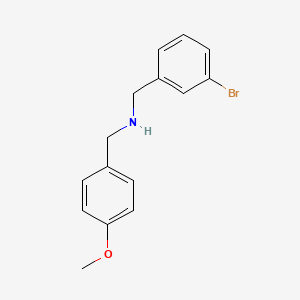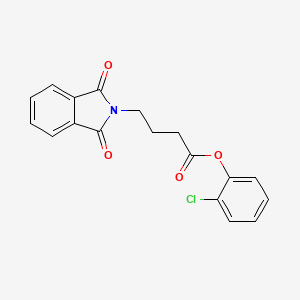
5-benzyl-3-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-benzyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of this compound makes it a promising candidate for various research applications.
Applications De Recherche Scientifique
Chemical Genetics and Apoptosis Inducers
5-benzyl-3-phenyl-1,2,4-oxadiazole has been studied in the field of chemical genetics, particularly for its role in inducing apoptosis in cancer cells. Research has demonstrated that this compound, along with others like it, can activate caspase-based apoptosis, leading to potential applications in anticancer drug research. These studies help in understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Crystal Structure Analysis
The crystal structure of 5-phenyl-1,2,4-oxadiazole derivatives has been analyzed to better understand its reactions and molecular properties. Such studies are crucial for the development of synthetic methodologies and for comprehending the structural formula of the final products in various chemical reactions (Viterbo, Calvino, & Serafino, 1980).
Photoinduced Molecular Rearrangements
Research has explored the photochemistry of 1,2,4-oxadiazoles like this compound, focusing on their behavior in the presence of sulphur nucleophiles. These studies are significant for understanding the photolytic behavior of such compounds and for developing synthetic methods leading to thiadiazoles (Vivona, Buscemi, Asta, & Caronna, 1997).
Pharmacophore and Molecular Docking Studies
Oxadiazole derivatives have been the subject of pharmacophore hypothesis and Surflex-Docking studies, particularly in the search for novel antitubercular agents. Such research assesses the effects of the substituents on the compound's activity and helps in structure-based drug design (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Corrosion Inhibition
Studies have also focused on the application of this compound derivatives as corrosion inhibitors. The efficiency of these compounds in protecting metals like mild steel in corrosive environments has been evaluated using various techniques including weight loss measurement and electrochemical impedance spectroscopy (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Mécanisme D'action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
Oxadiazole derivatives have shown promising results as anti-infective agents .
Biochemical Pathways
It’s known that oxadiazole thioethers disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
It’s known that oxadiazole thioethers have shown exciting antibacterial activities .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-benzyl-3-phenyl-1,2,4-oxadiazole are largely attributed to its unique structural features. The presence of nitrogen and oxygen heteroatoms in the oxadiazole ring allows for the formation of hydrogen bonds, which can facilitate interactions with various biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-benzyl-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-15(17-18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVQOWQODFWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
methanol](/img/structure/B5628407.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)

![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)

![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)
![5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628467.png)
![{2-[(5-ethyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-3-thienyl}amine dihydrochloride](/img/structure/B5628484.png)
![N-phenyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5628499.png)
![2-benzyl-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628506.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5628513.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5628519.png)